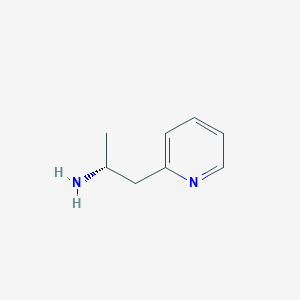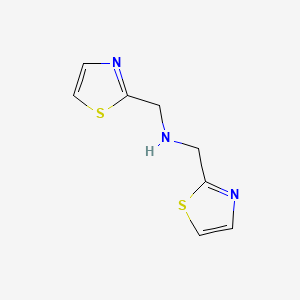![molecular formula C13H15NO3 B13529651 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid CAS No. 1409950-16-8](/img/structure/B13529651.png)
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids and derivatives It features a benzene ring substituted with a morpholine group and a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid involves the aldol condensation of 2-(Morpholin-4-yl)benzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.
-
Heck Reaction: : Another synthetic route involves the Heck reaction, where 2-(Morpholin-4-yl)iodobenzene reacts with acrylic acid in the presence of a palladium catalyst and a base like triethylamine. This method provides a direct approach to forming the carbon-carbon double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the double bond in the propenoic acid moiety can yield the corresponding saturated acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method for reducing the double bond.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated derivatives of the benzene ring.
科学研究应用
Chemistry
In chemistry, 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its functional groups allow for the creation of materials with tailored characteristics.
作用机制
The mechanism by which 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with receptors. The morpholine ring can enhance its binding affinity to certain molecular targets, while the propenoic acid moiety can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
Cinnamic Acid: A simpler analog without the morpholine substitution.
3-[4-(Morpholin-4-yl)phenyl]prop-2-enoic acid: A positional isomer with the morpholine group at a different position on the benzene ring.
4-Morpholinylcinnamic Acid: Another derivative with the morpholine group directly attached to the cinnamic acid backbone.
Uniqueness
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is unique due to the specific positioning of the morpholine group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
1409950-16-8 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC 名称 |
(E)-3-(2-morpholin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c15-13(16)6-5-11-3-1-2-4-12(11)14-7-9-17-10-8-14/h1-6H,7-10H2,(H,15,16)/b6-5+ |
InChI 键 |
XAJVWEULPYXEHL-AATRIKPKSA-N |
手性 SMILES |
C1COCCN1C2=CC=CC=C2/C=C/C(=O)O |
规范 SMILES |
C1COCCN1C2=CC=CC=C2C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)









aminedihydrochloride](/img/structure/B13529639.png)


